N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a carboxamide group, and further functionalized with a 2,5-dimethoxyphenyl and a thiophen-2-ylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzofuran-2-carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Attachment of the 2,5-Dimethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the benzofuran intermediate is reacted with 2,5-dimethoxyphenyl halide under basic conditions.
Incorporation of the Thiophen-2-ylacetamido Group: The final step is the acylation of the amine group with thiophen-2-ylacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Halogenated derivatives and strong bases or acids are used depending on the type of substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its functional groups allow for versatile modifications, making it suitable for applications in organic electronics, photonics, and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dimethoxyphenyl)-3-(2-furyl)acetam
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-14-9-10-19(29-2)17(12-14)24-23(27)22-21(16-7-3-4-8-18(16)30-22)25-20(26)13-15-6-5-11-31-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUSIBDISIGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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